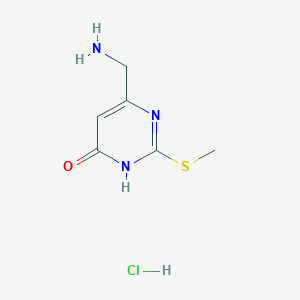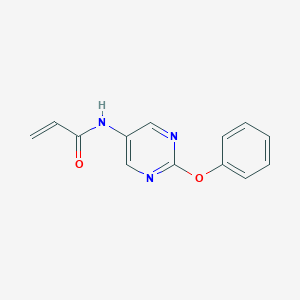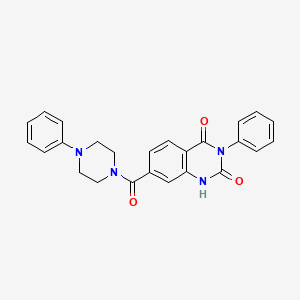
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, commonly known as PPQ, is a compound that has been widely studied for its potential use in scientific research. PPQ is a quinazoline derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PPQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. PPQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PPQ has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. PPQ has also been shown to have neuroprotective effects, protecting against oxidative stress and reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PPQ in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of using PPQ in lab experiments is its potential toxicity, which can vary depending on the concentration used.
Orientations Futures
There are several future directions for the study of PPQ. One area of research is in the development of new cancer treatments, using PPQ as a potential candidate. Another area of research is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PPQ could also be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
PPQ can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with 4-phenylpiperazine-1-carbonyl chloride in the presence of a base. The resulting compound is then reacted with 4-nitrobenzaldehyde in the presence of a reducing agent to yield PPQ.
Applications De Recherche Scientifique
PPQ has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of cancer. PPQ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. PPQ has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c30-23(28-15-13-27(14-16-28)19-7-3-1-4-8-19)18-11-12-21-22(17-18)26-25(32)29(24(21)31)20-9-5-2-6-10-20/h1-12,17H,13-16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZWDNOOJIVFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


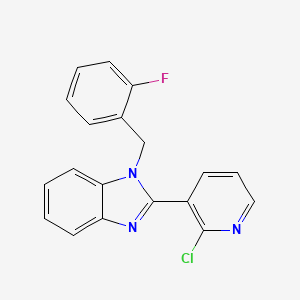
![2-(4-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2973059.png)
![1-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2973060.png)
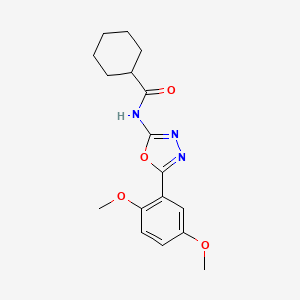
![N-(3,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2973062.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2973063.png)
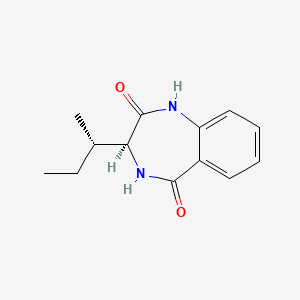


![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2973069.png)
![4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2973071.png)
